Bendamustine D-Mannitol Ester
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Overview
Description
Bendamustine D-Mannitol Ester: is a derivative of bendamustine, a nitrogen mustard-based alkylating agent. Bendamustine is primarily used in the treatment of hematologic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The esterification of bendamustine with D-mannitol enhances its solubility and bioavailability, making it a more potent cytotoxic agent against various cancer cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bendamustine D-Mannitol Ester involves the reaction of bendamustine hydrochloride with D-mannitol in a hydrochloric acid solution. The reaction proceeds under controlled conditions to ensure the formation of the ester bond between bendamustine and D-mannitol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Bendamustine D-Mannitol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ester bond, potentially leading to the formation of reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Bendamustine D-Mannitol Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical method development and validation.
Biology: Studied for its cytotoxic effects on various cancer cell lines, including those resistant to the parent compound, bendamustine.
Medicine: Investigated for its potential use in the treatment of hematologic and solid malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mechanism of Action
Bendamustine D-Mannitol Ester exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA molecules. This alkylation leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death. The compound is capable of inducing cell death through both apoptotic and non-apoptotic pathways, making it effective against cancer cells with defective apoptotic mechanisms .
Comparison with Similar Compounds
Bendamustine Hydrochloride: The parent compound, used in the treatment of various hematologic malignancies.
Deschloroethyl Bendamustine: A derivative with modified chemical properties.
Bendamustine Trihydroxy Dimer: Another derivative with distinct biological activity
Uniqueness: Bendamustine D-Mannitol Ester is unique due to its enhanced solubility and bioavailability compared to the parent compound. This results in increased cytotoxicity against a broad range of cancer cell types, including those resistant to bendamustine. The esterification with D-mannitol also allows for better cellular uptake and accumulation, further enhancing its therapeutic potential .
Properties
Molecular Formula |
C22H33Cl2N3O7 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C22H33Cl2N3O7/c1-26-16-6-5-14(27(9-7-23)10-8-24)11-15(16)25-19(26)3-2-4-20(31)34-13-18(30)22(33)21(32)17(29)12-28/h5-6,11,17-18,21-22,28-30,32-33H,2-4,7-10,12-13H2,1H3/t17-,18-,21-,22-/m1/s1 |
InChI Key |
SYGMXRXXVRHKHQ-MCEIDBOGSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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